molecular formula C4H8O5S B3058366 Ethyl sulfoacetate CAS No. 89124-45-8

Ethyl sulfoacetate

Cat. No.: B3058366
CAS No.: 89124-45-8
M. Wt: 168.17 g/mol
InChI Key: YVPPWLBQPPBIGX-UHFFFAOYSA-N
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Description

Ethyl sulfoacetate is an organic compound with the molecular formula C4H8O5S. It is a sulfonated ester, specifically an ethyl ester of sulfoacetic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Ethyl sulfoacetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl chloroacetate with sodium sulfite in the presence of a catalyst at elevated temperatures. This reaction typically occurs at temperatures above 75°C to ensure the complete conversion of the reactants into the desired product . Industrial production methods often involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl sulfoacetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl sulfoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl sulfoacetate involves its interaction with various molecular targets. In biochemical reactions, it can act as a substrate for enzymes, leading to the formation of sulfonated products. The sulfonate group in this compound is highly reactive, allowing it to participate in various chemical transformations. The pathways involved often include nucleophilic substitution and hydrolysis reactions .

Comparison with Similar Compounds

Ethyl sulfoacetate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of an ester and a sulfonate group, making it a versatile compound in various chemical and industrial applications.

Properties

IUPAC Name

2-ethoxy-2-oxoethanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O5S/c1-2-9-4(5)3-10(6,7)8/h2-3H2,1H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPPWLBQPPBIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480908
Record name ethyl sulfoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89124-45-8
Record name ethyl sulfoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of Na2SO3 (10 g, 79 mmol.) in 50 mL of H2O was added a solution of ethyl 2-chloroacetate (12.7 mL, 119 mmol.) in 55 mL of EtOH. The mixture was heated at reflux for 6 h, after which time all the volatiles were removed by evaporation under reduced pressure. The concentrated materials were dried to afford crude (ethoxycarbonyl)methanesulfonic acid (13.3 g, 100%) used directly without purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.7 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2.21 g (15.8 mmol) of sulfoacetic acid was suspended in 30 ml of ethanol, and the suspension was heated at 80° C. under reflux for 5 hours. The solvent was distilled off to obtain the title compound.
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Sulfoacetic acid (52 g, 371 mM) and EtOH (500 mL) were heated under reflux for 20 hours. The reaction mixture was cooled, and the excess ethanol was removed under vacuum to give ethyl sulfoacetate.
Quantity
52 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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